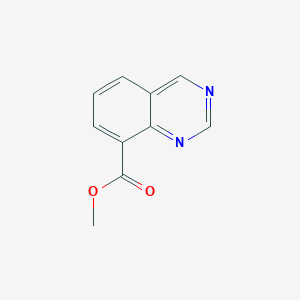
Methyl quinazoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl quinazoline-8-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of biological activities, making them significant in medicinal chemistry and pharmaceutical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl quinazoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoic acid derivatives with formamide or its derivatives, followed by cyclization and esterification . Another method involves the use of transition-metal-catalyzed reactions, which have proven to be efficient and provide high yields .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of titanium silicate-1 as a catalyst in methanol at room temperature has been reported to yield excellent results . This method is advantageous due to its simplicity, high reaction rates, and the recyclability of the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
Methyl quinazoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Methyl quinazoline-8-carboxylate has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of dyes and organic semiconductors.
Mecanismo De Acción
The mechanism of action of methyl quinazoline-8-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues . The pathways involved can vary depending on the specific biological activity being targeted.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylate
- Methyl 3H-azepin-2(1H)-one-5-carboxylate
Uniqueness
Methyl quinazoline-8-carboxylate is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
methyl quinazoline-8-carboxylate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-4-2-3-7-5-11-6-12-9(7)8/h2-6H,1H3 |
Clave InChI |
DORROBMBVJXJHA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC2=CN=CN=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


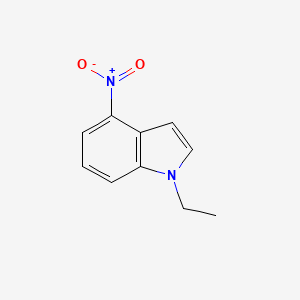


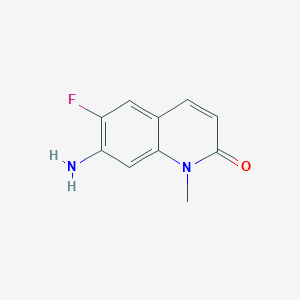
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11904961.png)
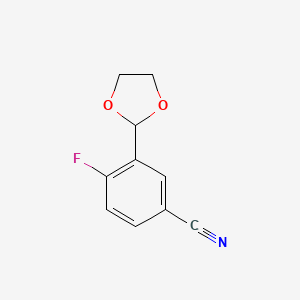


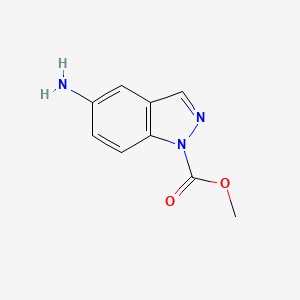


![(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)


